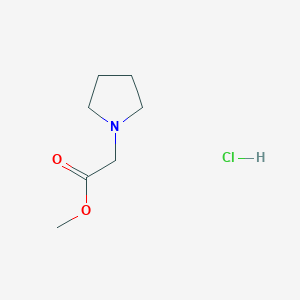
Methyl 2-pyrrolidin-1-ylacetate;hydrochloride
説明
Methyl 2-pyrrolidin-1-ylacetate hydrochloride, also known as MPAC, is a chemical compound that has been used in scientific research for various purposes. MPAC is a white crystalline powder that is soluble in water and has a melting point of around 140-142°C.
作用機序
The mechanism of action of Methyl 2-pyrrolidin-1-ylacetate;hydrochloride is not fully understood, but it is believed to act as an inhibitor of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been shown to have an affinity for various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of gene expression, and the activation of various signaling pathways. This compound has also been shown to have analgesic, antidepressant, and antipsychotic effects in animal models.
実験室実験の利点と制限
One advantage of using Methyl 2-pyrrolidin-1-ylacetate;hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively high cost compared to other reagents.
将来の方向性
There are several future directions for research involving Methyl 2-pyrrolidin-1-ylacetate;hydrochloride, including the development of new drugs based on its structure, the investigation of its potential as a treatment for various neurological disorders, and the exploration of its interactions with other molecules in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a versatile and useful compound that has been used in scientific research for various purposes. Its synthesis method is simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, its potential as a tool for drug development and neurological research make it an important area of study for future research.
科学的研究の応用
Methyl 2-pyrrolidin-1-ylacetate;hydrochloride has been used in scientific research for various purposes, including as a chiral building block, a reagent for the synthesis of pharmaceuticals, and as a precursor for the synthesis of other compounds. This compound has also been used in the development of new drugs, such as antipsychotics, antidepressants, and analgesics.
特性
IUPAC Name |
methyl 2-pyrrolidin-1-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-8-4-2-3-5-8;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKZVSONGZKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)
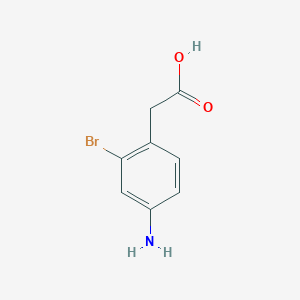
![Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-](/img/structure/B3277993.png)

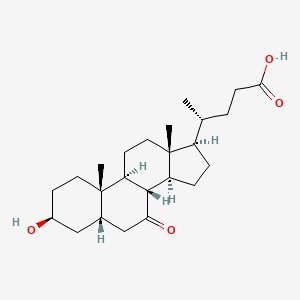
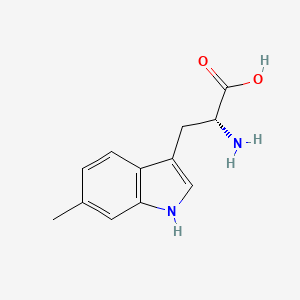
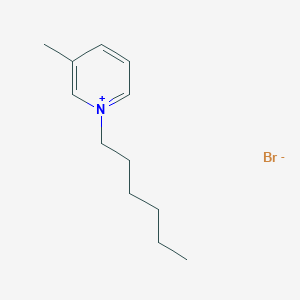


![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)

![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)
![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)